molecular formula C13H19NO3S B13588522 Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate

Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B13588522
M. Wt: 269.36 g/mol
InChI Key: FYVGOTPYDPNAEW-UHFFFAOYSA-N
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Description

Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of alkynols with elemental sulfur or EtOCS2K, which provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological activities are likely due to its ability to form stable complexes with metal ions and its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclohexyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

ethyl 2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H19NO3S/c1-2-16-13(15)11-9-18-12(14-11)8-17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

FYVGOTPYDPNAEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)COC2CCCCC2

Origin of Product

United States

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